molecular formula C19H17N5O2 B4621500 2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B4621500
M. Wt: 347.4 g/mol
InChI Key: ATEAEVSFKYRWEA-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the triazole and oxadiazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:

  • Formation of the Triazole Ring: : This step often involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, producing the 1,2,3-triazole core. The reaction is usually catalyzed by copper(I) salts under mild conditions.

  • Introduction of the Methoxymethyl Group: : This can be achieved through a nucleophilic substitution reaction where a methoxymethyl halide reacts with the triazole ring.

  • Formation of the Oxadiazole Ring: : This step generally involves a cyclization reaction where a hydrazide reacts with a carboxylic acid derivative under acidic or basic conditions, forming the 1,3,4-oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for yield and purity, often through the use of advanced catalysts and high-throughput techniques. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the methoxymethyl group, potentially forming a formaldehyde derivative.

  • Reduction: : Reduction reactions can target the triazole or oxadiazole rings, leading to partial or complete ring opening.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Friedel-Crafts alkylation or acylation conditions are typically employed, using reagents like alkyl halides and aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazole and oxadiazole derivatives, each with distinct chemical properties.

Scientific Research Applications

2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole has numerous applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the design of ligands and catalysts.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Explored as a candidate for drug development, targeting various biological pathways.

  • Industry: : Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. Its triazole and oxadiazole rings can coordinate with metal ions, influencing enzymatic activity. The compound’s methoxymethyl and phenyl groups can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3,4-oxadiazole: : Lacks the triazole ring but shares the oxadiazole core.

  • 1,2,3-Triazole Derivatives: : Compounds that feature the triazole ring but differ in their attached functional groups.

  • Benzoxadiazole: : Features a similar oxadiazole structure with a fused benzene ring.

Uniqueness

2-[5-(Methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is unique due to its combined triazole and oxadiazole rings, providing a diverse range of chemical reactivity and potential biological activities. Its specific substitution pattern enhances its ability to interact with various molecular targets, making it a valuable compound in multiple fields of research.

This compound is a fascinating subject of study with extensive applications and intriguing chemical properties. Dive deep and explore further!

Properties

IUPAC Name

2-[5-(methoxymethyl)-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-8-10-15(11-9-13)24-16(12-25-2)17(20-23-24)19-22-21-18(26-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEAEVSFKYRWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
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2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
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2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
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2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
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2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
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2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

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